molecular formula C14H7I2NO2 B1620804 (4-Cyano-2,6-diiodophenyl) benzoate CAS No. 3861-43-6

(4-Cyano-2,6-diiodophenyl) benzoate

Cat. No.: B1620804
CAS No.: 3861-43-6
M. Wt: 475.02 g/mol
InChI Key: QFBJGGXQUWKJSB-UHFFFAOYSA-N
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Description

(4-Cyano-2,6-diiodophenyl) benzoate is a chemical compound with the molecular formula C14H7I2NO2 and a molecular weight of 475.02 g/mol . This compound is known for its unique structure, which includes both hydroxy and nitrile functional groups, as well as two iodine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (4-Cyano-2,6-diiodophenyl) benzoate typically involves the reaction of 4-Hydroxy-3,5-diiodobenzonitrile with benzoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-Cyano-2,6-diiodophenyl) benzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Cyano-2,6-diiodophenyl) benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyano-2,6-diiodophenyl) benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile functional groups, along with the iodine atoms, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

(4-Cyano-2,6-diiodophenyl) benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-cyano-2,6-diiodophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7I2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBJGGXQUWKJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376783
Record name (4-cyano-2,6-diiodophenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-43-6
Record name (4-cyano-2,6-diiodophenyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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